7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride
Description
Properties
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUCKSAZHWFXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NVP-AEW541 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The key steps include:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the cyclobutyl and azetidinylmethyl groups.
- Attachment of the phenylmethoxyphenyl group.
Industrial Production Methods: Industrial production of NVP-AEW541 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale synthesis of the core structure.
- Sequential addition of functional groups.
- Purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: NVP-AEW541 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of NVP-AEW541 (hydrochloride) .
Scientific Research Applications
Cancer Research
NVP-AEW541 has shown promising results in various preclinical studies aimed at understanding its antitumor effects:
- In Vivo Studies : In murine models, particularly the NWT-21 fibrosarcoma model, administration of NVP-AEW541 at doses ranging from 20 to 50 mg/kg twice daily resulted in significant reductions in tumor volume. This highlights its potential as a therapeutic agent in combating tumors that are reliant on IGF signaling for growth and metastasis .
Mechanistic Studies
Research utilizing NVP-AEW541 has contributed to elucidating the role of IGF-1R in cancer biology:
- Autophosphorylation Inhibition : The compound selectively inhibits the autophosphorylation of IGF-1R over other receptors, demonstrating its specificity and potential for targeted therapy. This characteristic is crucial for understanding how IGF signaling contributes to oncogenic processes such as cell survival and proliferation .
Combination Therapies
NVP-AEW541 is often investigated in conjunction with other therapeutic agents to enhance treatment efficacy:
- Synergistic Effects : Studies have explored the combination of NVP-AEW541 with chemotherapeutic drugs or other targeted therapies to assess synergistic effects on tumor growth inhibition. These investigations are vital for developing multi-faceted treatment regimens that can overcome resistance mechanisms commonly seen in cancer therapy .
Case Studies
Mechanism of Action
NVP-AEW541 (hydrochloride) exerts its effects by selectively inhibiting the autophosphorylation of IGF-1R. This inhibition disrupts the IGF-1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects other pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related pyrrolo[2,3-d]pyrimidin-4-amine derivatives:
Key Structural Comparisons
Core Modifications :
- The target compound and GSK2606414 share a pyrrolo[2,3-d]pyrimidin-4-amine core but differ in substituents. The azetidinylmethyl cyclobutyl group in NVP-AEW541 confers selectivity for IGF-I receptors, while GSK2606414’s trifluoromethylphenyl-acetyl-indole moiety directs activity toward PERK .
- Sulfonyl-containing derivatives (e.g., compound 17 in ) exhibit increased polarity due to the cyclopropylsulfonyl group, which may improve solubility but reduce membrane permeability .
Biological Activity :
- NVP-AEW541 antagonizes IGF-I receptor signaling at IC₅₀ values < 100 nM, with minimal off-target effects on insulin receptors .
- GSK2606414 inhibits PERK with IC₅₀ = 0.3 nM, showing efficacy in reducing endoplasmic reticulum stress in neurodegenerative models .
Pharmacokinetic Properties: The dihydrochloride salt of NVP-AEW541 improves bioavailability compared to non-salt forms of similar compounds (e.g., neutral sulfonamide derivatives in ) . Methylation at position 7 (as in GSK2606414) enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Biological Activity
The compound 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, dihydrochloride, also known as NVP-AEW541, is a small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic implications.
- Molecular Formula : C27H29N5O
- Molecular Weight : 445.55 g/mol
- CAS Number : 475489-16-8
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is significant for its biological activity. The presence of azetidine and phenylmethoxy groups contributes to its pharmacological properties.
NVP-AEW541 primarily acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting mutant forms associated with non-small cell lung cancer (NSCLC). The compound demonstrates selectivity for the T790M mutation of EGFR, which is a common resistance mutation that arises during treatment with first-generation EGFR inhibitors like gefitinib and erlotinib.
Inhibition Mechanism
- Covalent Binding : NVP-AEW541 forms covalent bonds with specific cysteine residues in the EGFR kinase domain.
- Selectivity : The compound shows high selectivity for mutant EGFR over wild-type EGFR, reducing off-target effects and potential adverse events associated with broader inhibition.
In Vitro Studies
In vitro studies have demonstrated that NVP-AEW541 effectively inhibits the proliferation of cancer cell lines harboring the T790M mutation. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : NVP-AEW541 significantly inhibited tumor growth in mice bearing H1975 xenografts.
- Survival Rates : Mice treated with NVP-AEW541 exhibited improved survival rates compared to control groups.
Clinical Implications
A case study involving a patient with NSCLC who developed resistance to first-line EGFR inhibitors highlighted the potential of NVP-AEW541 as a second-line treatment option. The patient showed a marked reduction in tumor size after treatment with NVP-AEW541, corroborating its efficacy against resistant mutant forms of EGFR.
Comparative Analysis with Other Inhibitors
A comparative analysis of NVP-AEW541 with other third-generation EGFR inhibitors revealed its superior selectivity and reduced side effects. This is crucial for improving patient outcomes in targeted therapies.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions, especially the cis-cyclobutyl and azetidinylmethyl groups. For example, coupling constants in H NMR can distinguish cis/trans stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Employ ≥98% purity thresholds with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to detect impurities from synthesis byproducts .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode can verify molecular weight and fragmentation patterns, particularly for the dihydrochloride salt .
Q. What synthetic routes are reported for analogous pyrrolo[2,3-d]pyrimidine derivatives, and how can they inform the synthesis of this compound?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : For introducing the 3-(phenylmethoxy)phenyl group, use Pd(II) catalysts (e.g., Pd(OAc)) with boronic acid intermediates under inert conditions (e.g., 100°C in 2-methyltetrahydrofuran) .
- Cyclobutane Ring Formation : Optimize stereoselective cyclization using cis-3-(1-azetidinylmethyl)cyclobutyl precursors via [2+2] photocycloaddition or ring-closing metathesis .
- Salt Formation : React the free base with HCl in ethanol to form the dihydrochloride salt, followed by recrystallization from ethanol-DMF mixtures .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the dihydrochloride salt formation while minimizing byproducts?
- Methodological Answer :
- Reaction Stoichiometry : Use a 2:1 molar ratio of HCl to free base to ensure complete protonation of both amine groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during salt formation, while ethanol aids in precipitation .
- Purification : Column chromatography (silica gel, eluent: hexane/acetone gradient) removes unreacted starting materials. Crystallization at low temperatures (-20°C) improves crystal uniformity .
Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidine analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., azetidinylmethyl vs. cyclopentyl groups) on target binding using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., kinase inhibition) .
- Data Normalization : Control for batch-to-batch variability in biological assays by standardizing compound purity (≥98% HPLC) and solvent (DMSO concentration ≤0.1%) .
Q. How can in silico methods predict the compound’s solubility and bioavailability?
- Methodological Answer :
- Computational Tools : Use Schrödinger’s QikProp to calculate logP (lipophilicity) and polar surface area (PSA). For dihydrochloride salts, adjust predictions for ionic interactions .
- Solubility Testing : Perform shake-flask assays in phosphate-buffered saline (pH 7.4) and correlate with Hansen solubility parameters .
Contradiction Analysis Framework
For conflicting data (e.g., variable IC values):
Experimental Reproducibility : Verify assay protocols (e.g., cell line passage number, incubation time).
Conformational Analysis : Use density functional theory (DFT) to model steric effects of the cis-cyclobutyl group on target binding .
Batch Analysis : Cross-check impurity profiles (e.g., residual palladium) using inductively coupled plasma mass spectrometry (ICP-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
